
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(m-chlorophenyl)-5-(2-hydroxyethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(m-chlorophenyl)-5-(2-hydroxyethyl)- is a heterocyclic compound containing sulfur and nitrogen atoms in its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,3,5-Thiadiazine-2-thione derivatives typically involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of a chlorophenyl-substituted thiourea with an appropriate aldehyde or ketone in the presence of a base might yield the desired thiadiazine derivative. Reaction conditions such as temperature, solvent, and reaction time can significantly influence the yield and purity of the product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This might include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2H-1,3,5-Thiadiazine-2-thione derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thione group to a thiol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the chlorophenyl group using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Substituted thiadiazine derivatives.
Applications De Recherche Scientifique
2H-1,3,5-Thiadiazine-2-thione derivatives have been explored for various scientific research applications, including:
Chemistry: As intermediates in organic synthesis and as ligands in coordination chemistry.
Biology: Potential antimicrobial, antifungal, and anticancer agents.
Medicine: Investigated for their pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mécanisme D'action
The mechanism of action of 2H-1,3,5-Thiadiazine-2-thione derivatives depends on their specific application. For example, as antimicrobial agents, they might inhibit bacterial enzymes or disrupt cell membranes. As anticancer agents, they could interfere with cell division or induce apoptosis. The molecular targets and pathways involved can vary widely and are often the subject of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(phenyl)-5-(2-hydroxyethyl)-
- 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(m-chlorophenyl)-5-(methyl)-
Uniqueness
The uniqueness of 2H-1,3,5-Thiadiazine-2-thione, tetrahydro-3-(m-chlorophenyl)-5-(2-hydroxyethyl)- lies in its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the m-chlorophenyl and 2-hydroxyethyl groups can impart unique characteristics compared to other similar compounds.
Propriétés
Numéro CAS |
23515-22-2 |
|---|---|
Formule moléculaire |
C11H13ClN2OS2 |
Poids moléculaire |
288.8 g/mol |
Nom IUPAC |
3-(3-chlorophenyl)-5-(2-hydroxyethyl)-1,3,5-thiadiazinane-2-thione |
InChI |
InChI=1S/C11H13ClN2OS2/c12-9-2-1-3-10(6-9)14-7-13(4-5-15)8-17-11(14)16/h1-3,6,15H,4-5,7-8H2 |
Clé InChI |
UNBIMHCUKSBNLF-UHFFFAOYSA-N |
SMILES canonique |
C1N(CSC(=S)N1C2=CC(=CC=C2)Cl)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


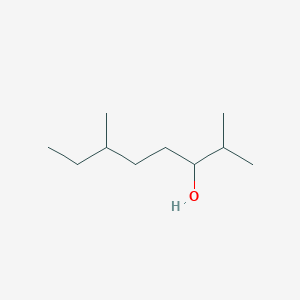

![3-[(2-Aminoethyl)disulfanyl]-L-alanine](/img/structure/B14702255.png)
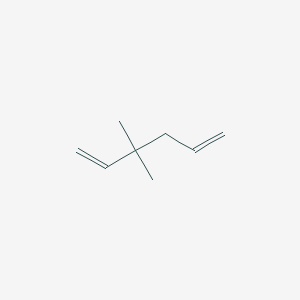
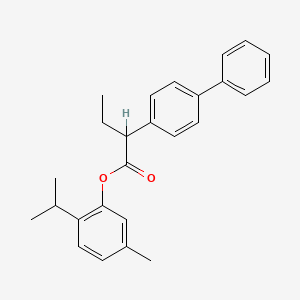
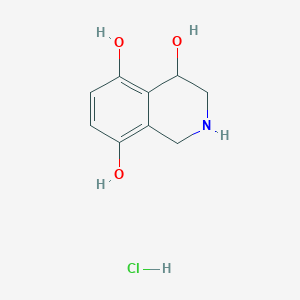
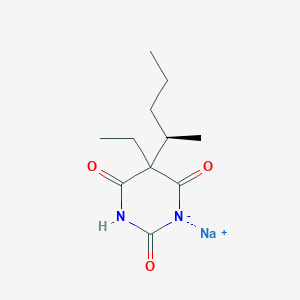
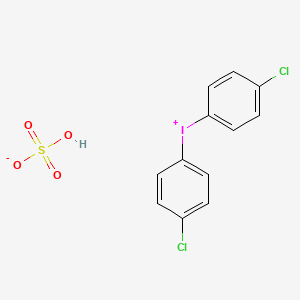
![9-Pentylbicyclo[3.3.1]nonan-9-ol](/img/structure/B14702296.png)
![2-[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]-4,5-dihydro-1H-imidazole](/img/structure/B14702304.png)




